(5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE
Description
(5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a synthetic organic compound that belongs to the class of thienyl and piperazine derivatives. These compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Properties
IUPAC Name |
(5-ethylthiophen-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-2-18-14-17(15-23-18)19(22)21-12-10-20(11-13-21)9-8-16-6-4-3-5-7-16/h3-7,14-15H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUKIYXIVHGLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized through the alkylation of thiophene with ethyl halides under basic conditions.
Formation of the Piperazine Intermediate: The piperazine intermediate can be synthesized by reacting phenethylamine with piperazine under acidic conditions.
Coupling Reaction: The final compound is formed by coupling the thienyl and piperazine intermediates using a suitable coupling agent such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE would depend on its specific biological target. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in the body to modulate their activity.
Enzyme Inhibition: Inhibition of enzymes involved in key biological pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5-ETHYL-3-THIENYL)(4-PHENYLPIPERAZINO)METHANONE: Similar structure but lacks the phenethyl group.
(5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE: Similar structure but has a methyl group instead of an ethyl group on the thienyl ring.
Uniqueness
(5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to the specific combination of the thienyl and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
